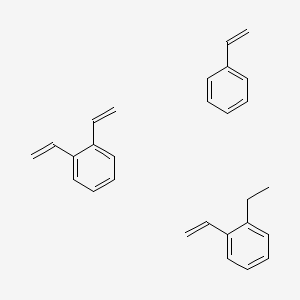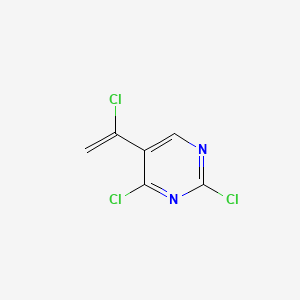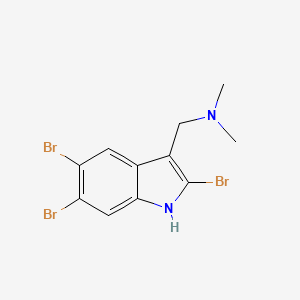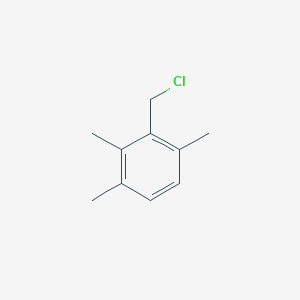
Chloroacetate
Übersicht
Beschreibung
Chloroacetate is a haloacetate(1-) resulting from the deprotonation of the carboxy group of chloroacetic acid. It derives from an acetate. It is a conjugate base of a chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
Chloroacetic acid, a key halogenated derivative of acetic acid, is extensively utilized as an industrial chemical intermediate. Its applications include the manufacture of cellulose ethers, herbicides, and thioglycolic acid. Chloroacetic acid is produced mainly by chlorinating acetic acid. Sodium chloroacetate, another derivative, is used in similar applications and is produced by reacting chloroacetic acid with sodium hydroxide or sodium carbonate. Dichloroacetic acid, a reactive intermediate in organic synthesis, is produced by chlorination of acetic and chloroacetic acids. Trichloroacetic acid and its sodium salt are used as herbicides. Chloroacetyl chloride, an acid chloride derivative of chloroacetic acid, finds applications in many acylation reactions and in the production of pharmaceuticals like adrenalin and diazepam. Methyl and ethyl chloroacetate esters are significant for their use as agricultural and pharmaceutical intermediates (Morris & Bost, 2002).
Environmental and Analytical Chemistry
Chloroacetic acids are identified as toxic environmental substances, with their formation mechanisms being studied. Research shows that chloroacetates can form naturally from soil and humic material, with a linear relationship between the amount of humic acid used and chloroacetates found. This formation is influenced by factors such as the addition of Fe(2+), Fe(3+), H(2)O(2), and NaCl. Experiments with phenolic substances, which are monomeric units of humic acids, also indicate that chloroacetates form abiotically from humic material and soils (Fahimi, Keppler, & Schöler, 2003).
Synthesis and Chemical Analysis
The synthesis of chloroacetic acid through chlorination of acetic acid with thionyl chloride and the addition of chlorine and oxygen has been studied, emphasizing the influence of reaction conditions on product yield. This research is important for understanding the preparation and properties of chloroacetic acid, providing references for its development and application. Analytical techniques, such as ion chromatography, are also developed for the estimation of chloroacetic acid in various compounds and drug substances, highlighting its role as a genotoxic impurity in trace levels (Rao et al., 2017).
Catalysis and Organic Synthesis
Chloroacetic acid has been used as a catalyst in the hydration of α-pinene, a process important in organic synthesis. Its ability to act as a solvent-soluble catalyst has been demonstrated, showing that it does not lead to the formation of organo-chlorinated compounds, unlike when using HCl as a catalyst. This usage underscores its role in creating environmentally friendly catalytic processes (Román-Aguirre et al., 2005).
Market Analysis and Future Prospect
Studies on the market analysis and future prospects of chloroacetic acid discuss its preparation method, production status, and applications in fields like pesticides, medicine, dyestuff, and food additives. These insights are valuable for understanding the global market trends and potential development directions of chloroacetic acid (Li-yin, 2014).
Eigenschaften
CAS-Nummer |
14526-03-5 |
|---|---|
Produktname |
Chloroacetate |
Molekularformel |
C2H2ClO2- |
Molekulargewicht |
93.49 g/mol |
IUPAC-Name |
2-chloroacetate |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 |
InChI-Schlüssel |
FOCAUTSVDIKZOP-UHFFFAOYSA-M |
SMILES |
C(C(=O)[O-])Cl |
Kanonische SMILES |
C(C(=O)[O-])Cl |
Andere CAS-Nummern |
14526-03-5 |
Synonyme |
Acetocaustin chloroacetate chloroacetic acid chloroacetic acid, aluminum salt chloroacetic acid, ammonium (2:1) salt chloroacetic acid, ammonium salt chloroacetic acid, calcium (3:1) salt chloroacetic acid, calcium salt chloroacetic acid, potassium (2:1) salt chloroacetic acid, potassium salt chloroacetic acid, silver salt chloroacetic acid, sodium (2:1) salt chloroacetic acid, sodium (5:2) salt chloroacetic acid, sodium salt monochloroacetic acid SODIUM CHLOROACETATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

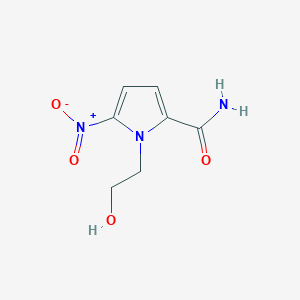
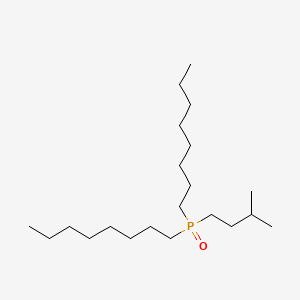
![[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate](/img/structure/B1199660.png)
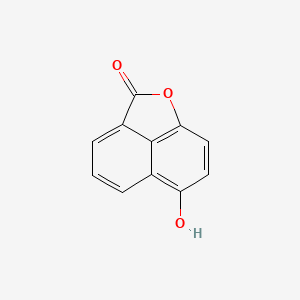
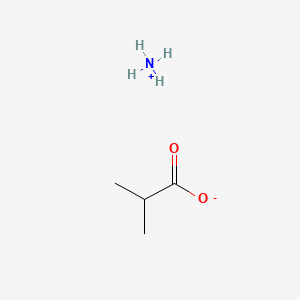

![(2S,3S)-4-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1199667.png)
